molecular formula C22H21N5O3 B2971885 N-(2-methoxy-5-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1251557-60-4

N-(2-methoxy-5-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Cat. No. B2971885
CAS RN: 1251557-60-4
M. Wt: 403.442
InChI Key: XQHSKDNDJIZBRB-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Activities

Compounds related to N-(2-methoxy-5-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide have been synthesized and evaluated for their potential anticancer and antimicrobial activities. A study reported the synthesis of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, which showed inhibition activity against HCT 116 cancer cell line and were also screened for their antimicrobial activities (G. Kumar et al., 2019). Another research focused on the modification of a related compound as a PI3K inhibitor, showing significant anticancer effects and reduced toxicity (Xiao-meng Wang et al., 2015).

Anti-inflammatory and Analgesic Agents

Research on novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from natural products like visnaginone and khellinone has demonstrated their anti-inflammatory and analgesic properties. These compounds were synthesized and identified for their cyclooxygenase inhibition, showing significant potential as anti-inflammatory and analgesic agents with notable COX-2 selectivity and analgesic activity (A. Abu‐Hashem et al., 2020).

Synthesis of Novel Heterocycles

The versatility of triazolo and pyrimidine derivatives allows for the synthesis of various novel heterocycles with potential applications in drug discovery. Studies have focused on synthesizing new analogs for potential therapeutic applications, including anticancer, antimicrobial, and insecticidal properties (E. A. Lashmanova et al., 2019), (A. Fadda et al., 2017).

Molecular Probes for Receptor Imaging

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been developed as molecular probes for the A2A adenosine receptor, showcasing the utility of these compounds in bioimaging and receptor studies. These probes offer high affinity and selectivity, making them valuable tools for studying receptor distribution and function in biological systems (T. Kumar et al., 2011).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-9-10-19(30-3)18(11-14)24-21(28)13-26-22(29)27-15(2)23-17(12-20(27)25-26)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHSKDNDJIZBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

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